

# An In-depth Technical Guide to the Spectroscopic Data of 4-Methylaeruginoic Acid

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## Compound of Interest

Compound Name: 4-Methylaeruginoic acid

Cat. No.: B8805092

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This technical guide provides a detailed overview of the available and predicted spectroscopic data for **4-Methylaeruginoic acid**. Due to the apparent novelty of **4-Methylaeruginoic acid**, direct experimental data is not available in the cited literature. Therefore, this document presents the known spectroscopic data for the parent compound, Aeruginoic acid, and provides predicted data for its 4-methyl derivative. The methodologies described are based on established analytical techniques for structural elucidation.

## Introduction to Aeruginoic Acid and its 4-Methyl Derivative

Aeruginoic acid, a siderophore produced by *Pseudomonas aeruginosa*, has been identified as 2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid<sup>[1][2][3]</sup>. It is a byproduct of the pyochelin biosynthesis pathway and exhibits antimicrobial, anti-inflammatory, and hypotensive activities<sup>[2][4]</sup>. The structure of Aeruginoic acid has been confirmed through synthesis and spectroscopic analysis.

**4-Methylaeruginoic acid** is the hypothesized derivative with a methyl group at the 4-position of the hydroxyphenyl ring. Its formal name is 2-(2-hydroxy-4-methylphenyl)-4-thiazolecarboxylic acid. This guide will provide the foundational spectroscopic data of Aeruginoic acid and extrapolate the expected data for this 4-methyl analog.

## Spectroscopic Data

The following sections present the available and predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data.

Compound	Proton	Chemical Shift ( $\delta$ , ppm)	Solvent	Reference
Aeruginoic acid	H3'	7.09 (quartet)	DMSO	
H5 (thiazole)	8.43 (singlet)	DMSO		
H6'	8.16 (quartet)	DMSO		
Aromatic (benzene ring)	7.01 (triplet), 7.39 (triplet)	DMSO		
OH	11.36 (singlet)	DMSO		
4-				
Methylaeruginoic acid (Predicted)	H3'	~7.0 (doublet)	DMSO	Predicted
H5 (thiazole)	~8.4 (singlet)	DMSO		Predicted
H5'	~7.2 (doublet)	DMSO		Predicted
H6'	~8.0 (singlet)	DMSO		Predicted
CH <sub>3</sub>	~2.3 (singlet)	DMSO		Predicted
OH	~11.3 (singlet)	DMSO		Predicted
COOH	~13.0 (broad singlet)	DMSO		Predicted

**Prediction Rationale:** The addition of an electron-donating methyl group at the 4-position of the phenyl ring is expected to cause a slight upfield shift (lower ppm) for the aromatic protons. The splitting patterns will also change due to the altered substitution pattern. The chemical shift of the thiazole proton (H5) should remain largely unaffected.

Table 2: Mass Spectrometry Data.

Compound	Ionization Mode	[M+H] <sup>+</sup> (m/z)	Molecular Formula	Molecular Weight	Reference
Aeruginoic acid	ESI	222.0274	C <sub>10</sub> H <sub>7</sub> NO <sub>3</sub> S	221.23	
4-Methylaeruginoic acid (Predicted)	ESI	236.0431	C <sub>11</sub> H <sub>9</sub> NO <sub>3</sub> S	235.26	Predicted

**Prediction Rationale:** The addition of a methyl group (-CH<sub>3</sub>) to the structure of Aeruginoic acid will increase the molecular weight by 14.01565 Da (the mass of CH<sub>2</sub>).

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

- **Sample Preparation:** A 5-10 mg sample of the analyte (Aeruginoic acid or its derivative) is dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d<sub>6</sub>.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.
- **<sup>1</sup>H NMR Acquisition:**
  - **Pulse Sequence:** A standard single-pulse sequence is used.
  - **Spectral Width:** -2 to 16 ppm.
  - **Acquisition Time:** 2-3 seconds.
  - **Relaxation Delay:** 1-2 seconds.
  - **Number of Scans:** 16-64, depending on the sample concentration.

- Temperature: 298 K.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).
- Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
- ESI-MS Acquisition (Positive Ion Mode):
  - Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10  $\mu$ L/min.
  - Source Parameters:
    - Capillary Voltage: 3.5-4.5 kV.
    - Nebulizer Gas (N<sub>2</sub>): 1-2 Bar.
    - Drying Gas (N<sub>2</sub>): 4-8 L/min at 180-200 °C.
  - Mass Analyzer: The instrument is operated in full scan mode over a mass range of m/z 50-500.
- Data Processing: The acquired mass spectra are analyzed to determine the accurate mass of the molecular ion ( $[M+H]^+$ ), which is then used to calculate the elemental composition.

## Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **4-Methylaeruginic acid**.

## Experimental Workflow for Spectroscopic Analysis

## Sample Preparation

Synthesis/Isolation of  
4-Methylaeruginic Acid

Dissolution in  
Appropriate Solvent

## Spectroscopic Analysis

NMR Spectroscopy  
( $^1\text{H}$ ,  $^{13}\text{C}$ , 2D)

Mass Spectrometry  
(HRMS)

## Data Processing and Elucidation

NMR Data Processing  
(FT, Phasing, Integration)

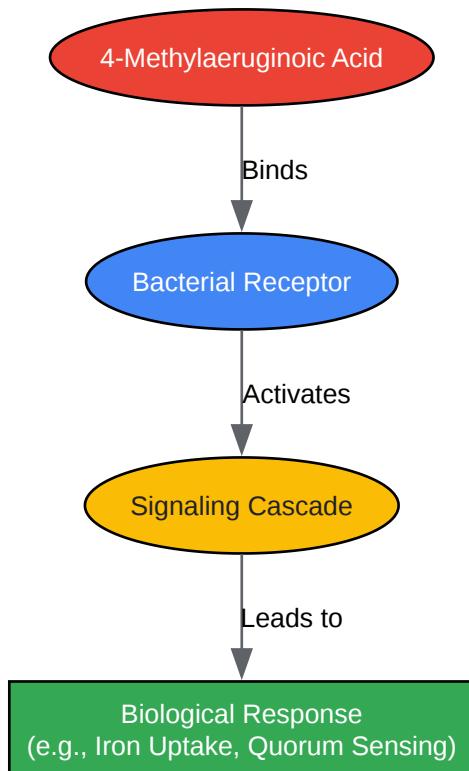
MS Data Analysis  
(Mass Determination, Fragmentation)

Structure Elucidation

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Caption: Workflow for the synthesis, analysis, and structural elucidation of **4-Methylaeruginic acid**.

## Hypothetical Signaling Pathway Involvement

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Caption: A hypothetical signaling pathway illustrating the potential interaction of **4-Methylaeruginic acid** with a bacterial system.

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